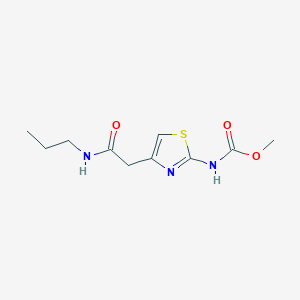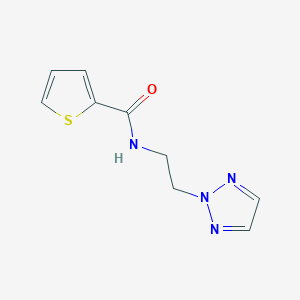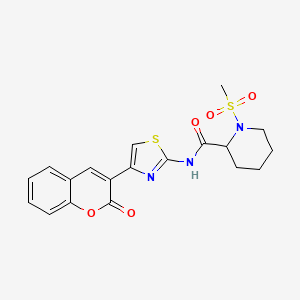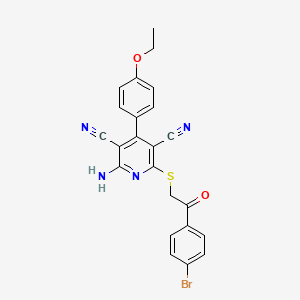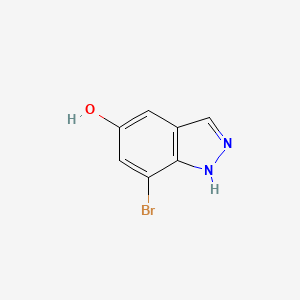
7-Bromo-1H-indazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
7-Bromo-1H-indazol-5-ol is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring
科学的研究の応用
7-Bromo-1H-indazol-5-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the synthesis of dyes, pigments, and other materials with specific properties
作用機序
Target of Action
Indazole-containing compounds, which include 7-bromo-1h-indazol-5-ol, have been found to have a wide range of biological activities . They have been associated with the inhibition, regulation, and/or modulation of kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively.
Mode of Action
For instance, they can inhibit the activity of certain kinases, thereby affecting cell cycle progression and volume regulation .
Biochemical Pathways
For example, they may affect pathways related to cell cycle regulation and volume regulation through their interaction with CHK1, CHK2, and h-sgk kinases .
Result of Action
Given the known activities of indazole derivatives, it can be inferred that this compound may have effects such as inhibiting kinase activity, which could lead to changes in cell cycle progression and volume regulation .
Safety and Hazards
7-Bromo-1H-indazol-5-ol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
将来の方向性
Indazole-containing compounds, including 7-Bromo-1H-indazol-5-ol, have a wide variety of biological properties, making them an important synthon in the development of new drugs . Therefore, the medicinal properties of indazole need to be explored in the future for the treatment of various pathological conditions .
生化学分析
Biochemical Properties
Indazole derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules . For example, some indazole derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2), a key enzyme involved in inflammation .
Cellular Effects
Some indazole derivatives have been found to inhibit cell growth, particularly in colon and melanoma cell lines .
Molecular Mechanism
Some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Temporal Effects in Laboratory Settings
The synthesis of indazole derivatives has been studied, and a hydrogen bond propelled mechanism has been proposed .
Dosage Effects in Animal Models
The effects of some indazole derivatives have been studied in animal models .
Metabolic Pathways
Indazole derivatives have been found to have a wide range of pharmacological activities, suggesting that they may be involved in a variety of metabolic pathways .
Transport and Distribution
Some indazole derivatives have been found to have a wide range of pharmacological activities, suggesting that they may interact with a variety of transporters or binding proteins .
Subcellular Localization
Some indazole derivatives have been found to have a wide range of pharmacological activities, suggesting that they may be localized to specific compartments or organelles within the cell .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1H-indazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-bromoaniline and glyoxylic acid, followed by cyclization in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with a suitable solvent like ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and minimize byproducts. Catalysts like copper acetate can be employed to enhance the efficiency of the cyclization process .
化学反応の分析
Types of Reactions: 7-Bromo-1H-indazol-5-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Cyclization Reactions: Further cyclization can occur to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed depend on the type of reaction. For instance, substitution reactions can yield various derivatives depending on the nucleophile used, while oxidation and reduction reactions modify the functional groups present on the indazole ring .
類似化合物との比較
1H-indazole: Lacks the bromine and hydroxyl groups, making it less reactive in certain chemical reactions.
5-Bromo-1H-indazole: Similar but lacks the hydroxyl group, affecting its solubility and reactivity.
7-Chloro-1H-indazol-5-ol: Chlorine substitution instead of bromine, leading to different reactivity and biological activity.
Uniqueness: 7-Bromo-1H-indazol-5-ol is unique due to the combined presence of the bromine atom and hydroxyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry .
特性
IUPAC Name |
7-bromo-1H-indazol-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-6-2-5(11)1-4-3-9-10-7(4)6/h1-3,11H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMGQGFUMYTDTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
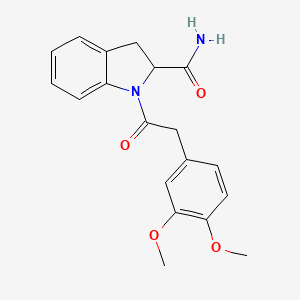
![2-[(2-fluorophenyl)methyl]-6-(naphthalen-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2835711.png)
![{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate](/img/structure/B2835714.png)
![methyl 6-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2835716.png)
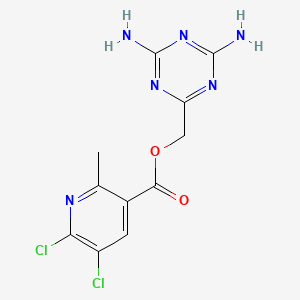
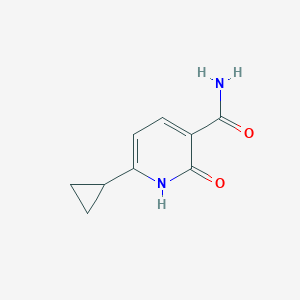
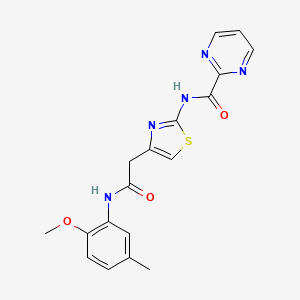
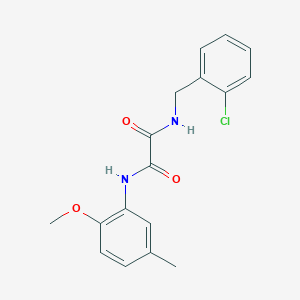
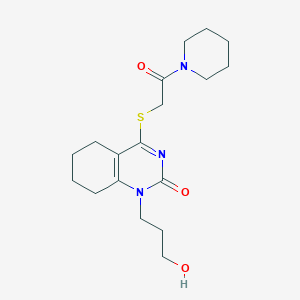
![N-(2,4-difluorophenyl)-2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2835726.png)
